KY-226

Description

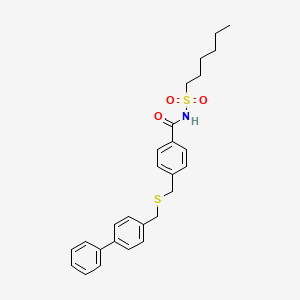

Structure

3D Structure

Propriétés

IUPAC Name |

N-hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO3S2/c1-2-3-4-8-19-33(30,31)28-27(29)26-17-13-23(14-18-26)21-32-20-22-11-15-25(16-12-22)24-9-6-5-7-10-24/h5-7,9-18H,2-4,8,19-21H2,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXMABKUVSOEJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCS(=O)(=O)NC(=O)C1=CC=C(C=C1)CSCC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

KY-226: A Technical Guide to a Novel Allosteric Inhibitor of PTP1B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of KY-226, a potent and selective allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity.[1] This document summarizes the available quantitative data, details key experimental protocols for its characterization, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Target | Notes |

| IC50 | 0.28 µM[1] | Human PTP1B | |

| IC50 | 0.25 µM[2][3] | PTP1B | Orally active and allosteric inhibitor.[2][3] |

| Activity | No significant effect on adipocyte differentiation up to 10 µM | 3T3-L1 preadipocytes | Unlike PPARγ agonists, this compound does not promote adipogenesis.[1] |

| Activity | Increased insulin-induced phosphorylated insulin receptor (pIR) | HepG2 cells (0.3-10 µM) | Demonstrates enhancement of insulin signaling in a cellular context.[1][2] |

Table 2: In Vivo Efficacy of this compound in Diabetic and Obese Mouse Models

| Animal Model | Treatment | Key Findings | Reference |

| db/db mice | 10 and 30 mg/kg/day, p.o. for 4 weeks | Significantly reduced plasma glucose, triglycerides, and hemoglobin A1c without increasing body weight. Attenuated plasma glucose elevation in an oral glucose tolerance test. Increased pIR and phosphorylated Akt in liver and muscle. | [1][2] |

| High-fat diet-induced obese mice | 30 and 60 mg/kg/day, p.o. for 4 weeks | Decreased body weight gain, food consumption, and fat volume. Increased phosphorylated STAT3 in the hypothalamus. | [1] |

Mechanism of Action: Allosteric Inhibition of PTP1B

This compound functions as an allosteric inhibitor of PTP1B. Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that reduces its catalytic activity.[4][5] This mechanism of action can offer advantages in terms of selectivity over other protein tyrosine phosphatases, which share a highly conserved active site.[5] The binding of an allosteric inhibitor like this compound to a site approximately 20 Å from the catalytic site prevents the formation of the active enzyme conformation by blocking the mobility of the catalytic loop.[4]

Signaling Pathways Modulated by this compound

This compound enhances both insulin and leptin signaling pathways by inhibiting their negative regulator, PTP1B.

Insulin Signaling Pathway

PTP1B dephosphorylates the activated insulin receptor (IR) and its substrate (IRS), thereby attenuating downstream signaling. By inhibiting PTP1B, this compound promotes the phosphorylation of IR and Akt, leading to improved glucose uptake and metabolism.

Caption: Insulin signaling pathway enhanced by this compound.

Leptin Signaling Pathway

PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2). Inhibition of PTP1B by this compound leads to increased phosphorylation of STAT3, a key downstream effector of leptin signaling, which is involved in the regulation of appetite and energy expenditure.

Caption: Leptin signaling pathway enhanced by this compound.

Key Experimental Protocols

The following sections provide an overview of the methodologies used to characterize this compound.

PTP1B Inhibition Assay

This assay quantifies the inhibitory activity of this compound against PTP1B.

-

Principle: The enzymatic activity of PTP1B is measured by monitoring the dephosphorylation of a substrate, which results in a detectable product. The reduction in product formation in the presence of the inhibitor is used to determine its potency.

-

General Protocol:

-

Recombinant human PTP1B is incubated with this compound at various concentrations in an appropriate assay buffer.

-

A chromogenic or fluorogenic phosphatase substrate is added to initiate the reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of product formed is quantified using a spectrophotometer or fluorometer.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: General workflow for PTP1B inhibition assay.

Cellular Assays in HepG2 Cells

These assays assess the effect of this compound on insulin signaling in a human liver cell line.

-

Principle: The ability of this compound to enhance insulin-stimulated phosphorylation of the insulin receptor (IR) and downstream targets like Akt is measured by Western blotting.

-

General Protocol:

-

HepG2 cells are cultured to an appropriate confluency.

-

Cells are serum-starved to reduce basal signaling.

-

Cells are pre-treated with various concentrations of this compound.

-

Insulin is added to stimulate the insulin signaling pathway.

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total and phosphorylated forms of IR and Akt.

-

The relative levels of phosphorylation are quantified by densitometry.

-

In Vivo Studies in Animal Models

These studies evaluate the anti-diabetic and anti-obesity effects of this compound in relevant animal models.

-

db/db Mouse Model (Type 2 Diabetes):

-

Animals: Male db/db mice, a genetic model of obesity, insulin resistance, and type 2 diabetes, are used.

-

Treatment: this compound is administered orally once daily for several weeks.

-

Parameters Measured: Body weight, food and water intake, blood glucose, plasma insulin, triglycerides, and HbA1c are monitored. An oral glucose tolerance test (OGTT) is typically performed at the end of the study. Tissue samples (liver, muscle) are collected for analysis of protein phosphorylation.

-

-

High-Fat Diet (HFD)-Induced Obese Mouse Model:

-

Animals: Mice are fed a high-fat diet for an extended period to induce obesity and insulin resistance.

-

Treatment: this compound is administered orally.

-

Parameters Measured: Body weight, food intake, body composition (fat mass), and plasma metabolic parameters are measured. Hypothalamic tissue is analyzed for pSTAT3 levels to assess leptin signaling.

-

Conclusion

This compound is a promising allosteric inhibitor of PTP1B with demonstrated in vitro potency and in vivo efficacy in preclinical models of type 2 diabetes and obesity. Its mechanism of action, which involves the enhancement of both insulin and leptin signaling, makes it an attractive candidate for further drug development. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in advancing our understanding and potential therapeutic application of PTP1B inhibitors.

References

- 1. Therapeutic effects of the allosteric protein tyrosine phosphatase 1B inhibitor this compound on experimental diabetes and obesity via enhancements in insulin and leptin signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Anti-obesity and Anti-diabetic Effect of Ursolic Acid against Streptozotocin/High Fat Induced Obese in Diabetic Rats [jstage.jst.go.jp]

- 4. pnas.org [pnas.org]

- 5. db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the CD226 Signaling Axis: Implications for Immuno-Oncology

Disclaimer: Initial searches for a specific molecule designated "KY-226" did not yield any publicly available scientific data. The information presented in this guide pertains to the well-characterized protein CD226 (also known as DNAX accessory molecule-1 or DNAM-1), a key activating receptor in natural killer (NK) cells and other immune cells. It is presumed that the original query may have contained a typographical error. This document summarizes the known biological functions, signaling pathways, and relevant experimental methodologies associated with CD226.

Introduction to CD226

CD226 is a transmembrane glycoprotein that plays a crucial role in the immune surveillance of tumors and viral infections. It is expressed on the surface of natural killer (NK) cells, T cells, and other immune cell types. As an activating receptor, CD226 engagement with its ligands, primarily CD155 (Poliovirus Receptor) and CD112 (Nectin-2), which are often upregulated on tumor cells, triggers a signaling cascade that promotes immune cell activation and effector functions, such as cytotoxicity and cytokine release.[1][2] The function of CD226 is counter-regulated by the inhibitory receptor TIGIT, which competes for the same ligands, making the CD226/TIGIT axis a critical checkpoint in anti-tumor immunity.

The CD226 Signaling Pathway

Upon binding to its ligands on target cells, CD226 initiates an intracellular signaling cascade that is critical for the activation of NK cell effector functions. A key downstream event in this pathway is the phosphorylation and subsequent inactivation of the transcription factor FOXO1.[1][2] FOXO1 is a known negative regulator of NK cell function; its inactivation is therefore a critical step in promoting anti-tumor responses.[1][2][3]

The engagement of CD226 with CD155 leads to the phosphorylation of key intracellular signaling molecules.[1][3] This signaling cascade ultimately results in the phosphorylation of FOXO1, leading to its exclusion from the nucleus and proteasomal degradation, thereby relieving its inhibitory control over NK cell-mediated cytotoxicity.[1][2][3]

Caption: The CD226 signaling pathway leading to FOXO1 inactivation.

Experimental Protocols

A key method for evaluating the functional consequences of CD226 signaling is the in vitro cytotoxicity assay. This assay measures the ability of effector cells (e.g., NK cells) to kill target tumor cells.

In Vitro Cytotoxicity Assay using Real-Time Cell Electronic Sensing (RTCA):

-

Target Cell Plating: Target tumor cells (e.g., A-427, B16-F10) are seeded in a 96-well E-plate at a density of 0.5–1 x 10⁵ cells in 100 µL of complete RPMI media.[1]

-

Baseline Measurement: The E-plate is placed in an xCELLigence RTCA MP system, which is housed in a 37°C, 5% CO₂ incubator. The system measures the electrical impedance of the cell monolayer, which correlates with cell number and adherence. Baseline impedance is monitored for 4–16 hours.[1]

-

Effector Cell Addition: NK cells (effector cells) are added to the wells at various effector-to-target (E:T) ratios.

-

Co-incubation and Monitoring: The co-culture is monitored in real-time by the xCELLigence system. A decrease in impedance in wells containing effector cells indicates target cell lysis.

-

Data Analysis: The cell index (a measure of impedance) is normalized to the time of effector cell addition. The percentage of specific lysis is calculated by comparing the cell index of wells with effector cells to control wells (target cells only).

Caption: Workflow for a real-time in vitro cytotoxicity assay.

Data Summary

The following table summarizes the key findings regarding the role of CD226 in anti-tumor immunity, as derived from studies on wild-type and CD226-deficient models.

| Parameter | Observation in Wild-Type | Observation in CD226-Deficient | Implication | Reference |

| NK Cell Cytotoxicity | Optimal killing of tumor target cells | Impaired cytotoxicity | CD226 is required for maximal NK cell-mediated tumor cell killing. | [1] |

| FOXO1 Status | Phosphorylation and inactivation of FOXO1 upon CD155 engagement | Compromised inactivation of FOXO1 | CD226 signaling directly leads to the inactivation of the negative regulator FOXO1. | [1][2] |

| Gene Expression in Tumor-Infiltrating NK Cells | Normal expression of FOXO1-regulated genes | Dysregulated expression of FOXO1-regulated genes | CD226 signaling is critical for maintaining the appropriate gene expression profile for NK cell effector function in vivo. | [1] |

| Effect of FOXO1 Phosphorylation Inhibitors | N/A | Abrogation of CD226-mediated signaling and effector responses | Pharmacological inhibition of downstream signaling confirms the CD226-FOXO1 axis. | [2] |

Conclusion

The CD226 receptor is a critical component of the innate immune response to cancer. Its activation upon engagement with ligands on tumor cells initiates a signaling cascade that overcomes the negative regulatory effects of the transcription factor FOXO1, thereby unleashing the cytotoxic potential of NK cells. The detailed understanding of this pathway has significant implications for the development of novel immunotherapies aimed at enhancing anti-tumor immunity, potentially through the development of agonistic antibodies targeting CD226 or small molecules that modulate this signaling axis.

References

- 1. CD226 regulates natural killer cell antitumor responses via phosphorylation-mediated inactivation of transcription factor FOXO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CD226 regulates natural killer cell antitumor responses via phosphorylation-mediated inactivation of transcription factor FOXO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Pharmacokinetics and pharmacodynamics of KY-226

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of KY-226

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "this compound" does not appear in publicly available scientific literature or databases. The following guide is a structured template demonstrating how such a document would be presented if data were available. All data and experimental details are hypothetical and for illustrative purposes only.

Introduction

This compound is a novel investigational small molecule inhibitor of the hypothetical "Kinase Y" (KY). This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, based on a series of in vitro and in vivo studies. The aim is to furnish researchers and drug development professionals with a detailed understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its mechanism of action and dose-response relationship.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in multiple preclinical species to understand its systemic exposure and disposition.

In Vitro ADME Properties

A series of in vitro assays were conducted to assess the fundamental ADME properties of this compound.

Table 1: Summary of In Vitro ADME Data for this compound

| Parameter | Assay | Result |

| Solubility | Aqueous Solubility (pH 7.4) | 152 µM |

| Permeability | Caco-2 Permeability (Papp A→B) | 18.5 x 10⁻⁶ cm/s |

| Plasma Protein Binding | Human | 98.5% |

| Mouse | 97.2% | |

| Rat | 97.8% | |

| Metabolic Stability | Human Liver Microsomes (T½) | 45 min |

| Mouse Liver Microsomes (T½) | 28 min | |

| CYP Inhibition | IC₅₀ (CYP3A4) | > 50 µM |

| IC₅₀ (CYP2D6) | > 50 µM |

In Vivo Pharmacokinetics

Single-dose pharmacokinetic studies were performed in mice and rats via intravenous (IV) and oral (PO) administration.

Table 2: Pharmacokinetic Parameters of this compound in Mice and Rats

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-inf (ng·h/mL) | T½ (h) | F (%) |

| Mouse | IV | 2 | 1250 | 0.08 | 1875 | 1.8 | - |

| PO | 10 | 850 | 0.5 | 4250 | 2.1 | 45.3 | |

| Rat | IV | 1 | 980 | 0.08 | 1470 | 2.5 | - |

| PO | 5 | 620 | 1.0 | 3875 | 2.8 | 52.7 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; T½: Elimination half-life; F: Bioavailability.

Experimental Protocols: Pharmacokinetics

-

Aqueous Solubility: A saturated solution of this compound was prepared in phosphate-buffered saline (pH 7.4) and shaken for 24 hours. The supernatant was filtered and the concentration was determined by LC-MS/MS.

-

Caco-2 Permeability: Caco-2 cells were seeded on Transwell inserts and cultured for 21 days to form a monolayer. This compound (10 µM) was added to the apical side, and samples were taken from the basolateral side over 2 hours. Apparent permeability (Papp) was calculated.

-

Plasma Protein Binding: Equilibrium dialysis was performed using plasma from human, mouse, and rat. This compound (2 µM) was dialyzed against phosphate buffer for 6 hours at 37°C.

-

Metabolic Stability: this compound (1 µM) was incubated with liver microsomes (0.5 mg/mL) and NADPH at 37°C. Aliquots were taken at various time points and the disappearance of the parent compound was monitored by LC-MS/MS.

-

In Vivo PK Studies: Male C57BL/6 mice and Sprague-Dawley rats were administered this compound. Blood samples were collected serially from the tail vein. Plasma concentrations were determined by a validated LC-MS/MS method.

Pharmacodynamics

The pharmacodynamic effects of this compound were evaluated to establish its mechanism of action and the relationship between drug concentration and target engagement.

In Vitro Potency and Selectivity

This compound was tested for its inhibitory activity against Kinase Y and a panel of other kinases to determine its potency and selectivity.

Table 3: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC₅₀ (nM) |

| Kinase Y | Biochemical Assay | 5.2 |

| Kinase X | Biochemical Assay | 1,250 |

| Kinase Z | Biochemical Assay | > 10,000 |

| Cellular Target | Cell-based Phospho-Assay | 25.8 |

In Vivo Target Engagement and Efficacy

The relationship between this compound exposure and its effect on the target pathway was assessed in a tumor xenograft model.

Table 4: In Vivo Target Modulation and Anti-Tumor Efficacy

| Dose (mg/kg, PO, QD) | Average Plasma Conc. (nM) | Target Inhibition (%) | Tumor Growth Inhibition (%) |

| 10 | 150 | 45 | 30 |

| 30 | 480 | 78 | 65 |

| 100 | 1600 | 92 | 88 |

Experimental Protocols: Pharmacodynamics

-

Biochemical Kinase Assays: The inhibitory activity of this compound was measured using a fluorescence-based assay with recombinant kinase domains.

-

Cell-based Phospho-Assay: HT-29 cells were treated with various concentrations of this compound for 2 hours. The phosphorylation level of a downstream substrate of Kinase Y was measured by ELISA.

-

Xenograft Efficacy Study: Female athymic nude mice were implanted with HT-29 tumor cells. Once tumors reached 150-200 mm³, mice were randomized and treated daily with vehicle or this compound. Tumor volumes were measured twice weekly.

Visualizations

Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway inhibited by this compound.

Caption: Hypothetical signaling pathway showing inhibition of Kinase Y by this compound.

Experimental Workflow

The workflow for the in vivo xenograft study is depicted below.

Caption: Workflow for the preclinical tumor xenograft efficacy study.

Conclusion

The preclinical data suggest that this compound is a potent and selective inhibitor of Kinase Y with favorable pharmacokinetic properties, including good oral bioavailability in rodents. The compound demonstrates a clear relationship between plasma exposure, target inhibition, and anti-tumor efficacy. These findings support the continued development of this compound as a potential therapeutic agent. Further studies are warranted to assess its safety profile and to characterize its metabolism and potential for drug-drug interactions in more detail.

KY-226: A Technical Guide to its In Vitro and In Vivo Pharmacology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro and in vivo studies of KY-226, a potent and selective allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B). The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the pharmacological profile and potential therapeutic applications of this compound.

Core Compound Information

| Property | Value |

| Compound Name | This compound |

| Synonyms | 4-((Biphenyl-4-ylmethylthio)methyl)-N-(hexylsulfonyl)benzamide, 4-(Biphenyl-4-ylmethylsulfanylmethyl)-N-(hexane-1-sulfonyl)benzoylamide, 4-[[([1,1′-Biphenyl]-4-ylmethyl)thio]methyl]-N-(hexylsulfonyl)benzamide |

| Mechanism of Action | Allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) |

| Molecular Formula | C₂₇H₃₁NO₃S₂ |

| CAS Number | 1621673-53-7 |

| Molecular Weight | 481.67 g/mol |

In Vitro Studies

PTP1B Enzymatic Inhibition

This compound demonstrates potent and selective inhibitory activity against human PTP1B.

Table 1: In Vitro PTP1B Inhibition Data

| Parameter | Value | Cell Line/Enzyme Source |

| IC₅₀ | 0.25 µM[1][2][3] | Human PTP1B |

This assay quantifies the ability of this compound to inhibit the enzymatic activity of PTP1B.

-

Reagents:

-

Recombinant human PTP1B enzyme.

-

p-nitrophenyl phosphate (pNPP) as a substrate.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

The PTP1B enzyme is pre-incubated with varying concentrations of this compound in the assay buffer in a 96-well plate.

-

The enzymatic reaction is initiated by the addition of the pNPP substrate.

-

The plate is incubated at a controlled temperature (e.g., 37°C).

-

The formation of the product, p-nitrophenol, is measured spectrophotometrically at a wavelength of 405 nm.

-

The concentration of this compound that inhibits 50% of the PTP1B activity (IC₅₀) is calculated from the dose-response curve.

-

Cellular Assays

This compound enhances insulin signaling in human hepatoma (HepG2) cells.

Table 2: In Vitro Effects of this compound on Insulin Signaling in HepG2 Cells

| Experimental Condition | Observed Effect |

| This compound (0.3-10 µM) + Insulin | Increased phosphorylation of the insulin receptor (pIR)[1] |

This protocol assesses the effect of this compound on insulin-stimulated insulin receptor phosphorylation.

-

Cell Culture:

-

HepG2 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) until they reach a desired confluency.

-

Cells are typically serum-starved for a period before the experiment to reduce basal signaling.

-

-

Treatment:

-

Cells are pre-treated with varying concentrations of this compound for a specified duration.

-

Subsequently, cells are stimulated with a fixed concentration of insulin for a short period (e.g., 10-15 minutes).

-

-

Analysis (Western Blotting):

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated insulin receptor (p-IR). A primary antibody for the total insulin receptor (IR) is used for normalization.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate, and the band intensities are quantified.

-

This compound does not exhibit peroxisome proliferator-activated receptor γ (PPARγ) agonist activity, as it does not promote adipocyte differentiation in 3T3-L1 preadipocytes.

This assay is used to determine if a compound induces the differentiation of preadipocytes into mature adipocytes.

-

Cell Culture:

-

3T3-L1 preadipocytes are cultured to confluence in a growth medium.

-

-

Induction of Differentiation:

-

Two days post-confluence, the medium is replaced with a differentiation medium containing a standard adipogenic cocktail (e.g., insulin, dexamethasone, and IBMX) with or without this compound.

-

After a few days, the medium is switched to a maintenance medium containing insulin.

-

-

Analysis:

-

After several days, the extent of differentiation is assessed by staining for lipid accumulation using Oil Red O.

-

The stained lipid droplets are visualized by microscopy and can be quantified by extracting the dye and measuring its absorbance.

-

In Vivo Studies

Anti-Diabetic Effects in db/db Mice

Oral administration of this compound demonstrates significant anti-diabetic effects in a genetic model of type 2 diabetes, the db/db mouse.

Table 3: In Vivo Anti-Diabetic Effects of this compound in db/db Mice

| Treatment Group | Dose | Duration | Key Findings |

| This compound | 10 and 30 mg/kg/day (oral) | 4 weeks | Significantly reduced plasma glucose, triglycerides, and hemoglobin A1c. No significant effect on body weight gain. Attenuated plasma glucose elevation in oral glucose tolerance test. Increased pIR and pAkt in liver and femoral muscle.[1] |

The OGTT is a standard procedure to assess how quickly an animal can clear a glucose load from its blood.

-

Animal Preparation:

-

Mice are fasted for a specific period (e.g., 6-12 hours) with free access to water.

-

-

Procedure:

-

A baseline blood sample is collected from the tail vein to measure fasting glucose levels.

-

A concentrated glucose solution is administered orally via gavage at a standard dose (e.g., 2 g/kg body weight).

-

Blood samples are collected at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Blood glucose levels are measured at each time point.

-

-

Data Analysis:

-

The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.

-

Anti-Obesity Effects in High-Fat Diet-Induced Obese Mice

This compound shows anti-obesity effects in a diet-induced model of obesity.

Table 4: In Vivo Anti-Obesity Effects of this compound in High-Fat Diet-Induced Obese Mice

| Treatment Group | Dose | Duration | Key Findings |

| This compound | 30 and 60 mg/kg/day (oral) | 4 weeks | Decreased body weight gain, food consumption, and fat volume. Increased phosphorylated STAT3 in the hypothalamus. |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Insulin Signaling

This compound enhances insulin signaling by inhibiting PTP1B, which normally dephosphorylates and inactivates the insulin receptor and its downstream substrates.

Caption: this compound enhances insulin signaling by inhibiting PTP1B.

This compound Mechanism of Action in Leptin Signaling

This compound potentiates leptin signaling by inhibiting PTP1B, a negative regulator of the leptin receptor-associated JAK2/STAT3 pathway.

Caption: this compound enhances leptin signaling in the hypothalamus.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound.

Caption: General workflow for in vivo evaluation of this compound.

Neuroprotective Effects

Preliminary in vitro data suggests that this compound may have neuroprotective properties. In brain endothelial cells (bEnd.3), this compound treatment rescued the lipopolysaccharide-induced reduction of the tight junction protein ZO-1 and restored the phosphorylation of Akt and its downstream target FoxO1.[1] These findings suggest a potential role for this compound in protecting the integrity of the blood-brain barrier. Further in vivo studies are warranted to fully elucidate the neuroprotective effects of this compound in models of cerebral ischemic injury.[1]

References

KY-226 effects on insulin signaling pathways

An In-depth Technical Guide on the Effects of KY-226 on Insulin Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway. By inhibiting PTP1B, this compound enhances insulin sensitivity, making it a promising therapeutic candidate for type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the effects of this compound on the insulin signaling cascade, including its impact on the phosphorylation of the insulin receptor (IR) and downstream targets such as Akt. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the signaling pathways involved to facilitate further research and drug development.

Introduction to this compound and PTP1B Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role in attenuating insulin signaling. It achieves this by dephosphorylating the activated insulin receptor and its substrates, thereby terminating the downstream signal. Inhibition of PTP1B has emerged as a key strategy to enhance insulin action and combat insulin resistance.

This compound is a small molecule that acts as an allosteric inhibitor of PTP1B. Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that reduces its catalytic activity. This mode of inhibition can offer greater selectivity and improved pharmacological properties. This compound has an IC50 of 0.28 μM for human PTP1B, demonstrating its high potency.

Effects of this compound on Insulin Signaling Pathways

The primary mechanism by which this compound enhances insulin signaling is through the inhibition of PTP1B, leading to increased phosphorylation of key signaling molecules.

Insulin Receptor (IR) Phosphorylation

Upon insulin binding, the insulin receptor undergoes autophosphorylation on specific tyrosine residues, which is the initial step in the signaling cascade. PTP1B directly counteracts this by dephosphorylating the activated receptor. This compound, by inhibiting PTP1B, prolongs the phosphorylated and active state of the insulin receptor.

-

In Vitro Evidence: In human hepatoma-derived HepG2 cells, this compound has been shown to increase the levels of phosphorylated insulin receptor (pIR) in the presence of insulin. Studies have demonstrated a concentration-dependent enhancement of insulin-stimulated pIR by this compound in the range of 0.3 to 10 μM. This effect is observed in both wild-type and PTP1B-overexpressing HepG2 cells, indicating that this compound can effectively counteract an excess of the PTP1B enzyme.

Akt (Protein Kinase B) Phosphorylation

Akt is a crucial downstream effector in the insulin signaling pathway, mediating many of insulin's metabolic effects, including glucose uptake and glycogen synthesis. The activation of Akt is dependent on the upstream signaling initiated by the phosphorylated insulin receptor.

-

In Vivo Evidence: In studies using diabetic and obese db/db mice, oral administration of this compound has been shown to increase the phosphorylation of Akt in both the liver and femoral muscle. This indicates that the enhancing effect of this compound on insulin receptor phosphorylation translates to the activation of downstream signaling components in key metabolic tissues.

Glycogen Synthase Kinase 3β (GSK3β) Signaling

Glycogen synthase kinase 3β (GSK3β) is another important downstream target of Akt. Phosphorylation of GSK3β by Akt leads to its inactivation, which in turn promotes glycogen synthesis. While the direct effects of this compound on GSK3β phosphorylation have not been explicitly detailed in the currently available literature, the observed increase in Akt phosphorylation strongly suggests that this compound would lead to an increase in the inhibitory phosphorylation of GSK3β, thereby contributing to improved glucose metabolism.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Condition | Concentration | Result |

| PTP1B Inhibition (IC50) | - | Human PTP1B | 0.28 μM | Potent inhibition |

| pIR Levels | HepG2 | Insulin-stimulated | 0.3 - 10 μM | Concentration-dependent increase |

Table 2: In Vivo Effects of this compound in db/db Mice

| Parameter | Tissue | Effect |

| Phosphorylated Insulin Receptor (pIR) | Liver, Femoral Muscle | Increased |

| Phosphorylated Akt (pAkt) | Liver, Femoral Muscle | Increased |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections provide representative methodologies for key experiments related to the study of this compound.

PTP1B Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against PTP1B.

-

Reagents: Human recombinant PTP1B, p-nitrophenyl phosphate (pNPP) as a substrate, assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT), and the test compound (this compound).

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the PTP1B enzyme to the assay buffer.

-

Add the different concentrations of this compound to the wells containing the enzyme and incubate for a pre-determined time at 37°C.

-

Initiate the reaction by adding the pNPP substrate.

-

Monitor the production of p-nitrophenol by measuring the absorbance at 405 nm over time.

-

Calculate the rate of reaction and determine the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Western Blot Analysis of Insulin Signaling Proteins in HepG2 Cells

This protocol outlines the steps for assessing the phosphorylation status of insulin signaling proteins in cultured cells.

-

Cell Culture and Treatment:

-

Culture HepG2 cells in appropriate media until they reach the desired confluency.

-

Serum-starve the cells for a specified period (e.g., 12-24 hours) to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound for a defined time.

-

Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-IR, IR, p-Akt, Akt, p-GSK3β, GSK3β) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

In Vivo Studies in db/db Mice

This section provides a general framework for evaluating the effects of this compound in a diabetic mouse model.

-

Animal Model: Use male db/db mice, a genetic model of type 2 diabetes and obesity, and their lean littermates as controls.

-

Drug Administration: Administer this compound or vehicle control to the mice via oral gavage daily for a specified period (e.g., 4 weeks).

-

Metabolic Assessments: Monitor parameters such as body weight, food intake, blood glucose levels, and insulin tolerance throughout the study.

-

Tissue Collection and Analysis:

-

At the end of the treatment period, euthanize the mice and collect tissues of interest (e.g., liver, skeletal muscle).

-

For analysis of signaling proteins, a bolus of insulin may be injected intravenously a few minutes before tissue collection to stimulate the pathway.

-

Prepare tissue lysates as described for the in vitro protocol.

-

Perform Western blot analysis to determine the phosphorylation status of insulin signaling proteins.

-

Visualizing the Impact of this compound

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the mechanism of action of this compound.

Caption: Insulin signaling pathway and the inhibitory action of this compound on PTP1B.

Caption: Workflow for Western blot analysis of insulin signaling proteins.

Conclusion

This compound is a potent allosteric inhibitor of PTP1B that effectively enhances insulin signaling. The available data demonstrates its ability to increase the phosphorylation of the insulin receptor and downstream effectors such as Akt, both in vitro and in vivo. These actions make this compound a compelling candidate for further investigation as a therapeutic agent for conditions characterized by insulin resistance, such as type 2 diabetes and obesity. This technical guide provides a foundational understanding of the effects of this compound and the methodologies used to study them, aiming to support ongoing and future research in this promising area of drug development. Further studies are warranted to fully elucidate the quantitative effects on the entire signaling cascade, including GSK3β, and to translate these preclinical findings into clinical applications.

The Role of KY-226 in the Enhancement of Leptin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of KY-226, a potent and selective allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). It details the mechanism by which this compound enhances leptin signaling, presenting key quantitative data, experimental protocols, and visual diagrams of the relevant biological pathways and workflows. This document is intended to serve as a comprehensive resource for researchers in the fields of metabolic disease, signal transduction, and drug development.

Introduction: Leptin Resistance and the Role of PTP1B

Leptin, an adipocyte-derived hormone, is a critical regulator of energy homeostasis, primarily acting on the hypothalamus to suppress appetite and increase energy expenditure.[1][2] The signaling cascade is initiated by leptin binding to the long-form leptin receptor (LepRb), which triggers the activation of the associated Janus kinase 2 (JAK2).[1][3] Activated JAK2 then phosphorylates key tyrosine residues on the intracellular domain of LepRb, creating docking sites for Signal Transducer and Activator of Transcription 3 (STAT3).[1][4] Subsequently, STAT3 is phosphorylated, dimerizes, translocates to the nucleus, and modulates the transcription of target genes, such as pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP), to mediate its anorexigenic effects.[3][5]

A state of leptin resistance, where the response to leptin is blunted despite high circulating levels, is a hallmark of obesity.[5][6] One of the key negative regulators implicated in this process is Protein Tyrosine Phosphatase 1B (PTP1B).[7][8] PTP1B attenuates leptin signaling by directly dephosphorylating and thereby inactivating both JAK2 and the leptin receptor itself.[3][9][10] Consequently, PTP1B acts as a brake on the leptin signaling pathway. Mice deficient in PTP1B exhibit increased leptin sensitivity and are resistant to diet-induced obesity, highlighting PTP1B as a promising therapeutic target for obesity and type 2 diabetes.[7][9][11]

This compound: A Selective Allosteric PTP1B Inhibitor

This compound, with the chemical name 4-(biphenyl-4-ylmethylsulfanylmethyl)-N-(hexane-1-sulfonyl)benzoylamide, is a potent, selective, and orally active allosteric inhibitor of PTP1B.[12][13] Unlike active-site inhibitors, which can suffer from poor selectivity due to the highly conserved nature of the PTP active site, allosteric inhibitors like this compound bind to a distinct, less conserved site on the enzyme.[14] This binding induces a conformational change that prevents the catalytic site from functioning effectively, offering a path to greater selectivity and potentially better drug-like properties.[14] By inhibiting PTP1B, this compound effectively removes the negative regulation on the leptin signaling pathway, leading to enhanced and sustained activation of JAK2 and STAT3 in response to leptin.[13] This mechanism results in improved leptin sensitivity, which has been demonstrated to produce anti-obesity effects in preclinical models.[12][13]

Quantitative Data Summary

The efficacy of this compound has been evaluated in various in vitro and in vivo models. The key quantitative findings are summarized below for comparative analysis.

Table 1: In Vitro Efficacy of this compound

| Parameter | Description | Value | Source |

| IC50 | Half-maximal inhibitory concentration against human PTP1B enzyme activity. | 0.25 - 0.28 µM | [12][13] |

| Cellular Activity | Concentration range of this compound that increased insulin-induced phosphorylation of the insulin receptor (pIR) in HepG2 cells. | 0.3 - 10 µM | [13] |

| Selectivity | This compound did not exhibit peroxisome proliferator-activated receptor γ (PPARγ) agonist activity, unlike some other anti-diabetic agents. | No agonist activity | [13] |

Table 2: In Vivo Efficacy of this compound in Murine Models

| Model | Treatment | Key Outcomes | Source |

| High-Fat Diet-Induced Obese Mice | 30 and 60 mg/kg/day (oral admin, 4 weeks) | - Decreased body weight gain- Decreased food consumption- Decreased fat volume gain- Increased phosphorylated STAT3 in the hypothalamus | [13] |

| db/db Mice (model of type 2 diabetes) | 10 and 30 mg/kg/day (oral admin, 4 weeks) | - Significantly reduced plasma glucose- Significantly reduced triglyceride levels- Reduced hemoglobin A1c values- No significant increase in body weight gain | [13] |

Core Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

In Vitro PTP1B Enzymatic Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on recombinant human PTP1B enzyme.

Materials:

-

Recombinant human PTP1B enzyme

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20

-

Substrate: p-Nitrophenyl Phosphate (pNPP)

-

Test Compound: this compound dissolved in DMSO

-

Positive Control: Ursolic acid or other known PTP1B inhibitor

-

Stop Solution: 10 M NaOH

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

-

To each well of a 96-well plate, add 20 µL of the diluted this compound solution or control (DMSO for negative control, positive control inhibitor).

-

Add 60 µL of recombinant PTP1B enzyme (e.g., 0.5 units) diluted in Assay Buffer to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of pNPP substrate (final concentration of 2 mM) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Terminate the reaction by adding 10 µL of 10 M NaOH to each well.

-

Measure the absorbance at 405 nm using a microplate spectrophotometer.[15]

-

Calculate the percentage of inhibition for each concentration of this compound relative to the negative control and plot the results to determine the IC50 value.

Western Blot Analysis of Leptin-Induced STAT3 Phosphorylation

This protocol details the procedure for detecting changes in phosphorylated STAT3 (pSTAT3) in hypothalamic tissue from mice treated with this compound.

Materials:

-

Hypothalamic tissue lysates from control and this compound-treated mice (following leptin challenge)

-

Lysis Buffer: M-PER Mammalian Protein Extraction Reagent or RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[16]

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 4-15% gradient)

-

PVDF or nitrocellulose membrane

-

Transfer Buffer

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Secondary Antibodies:

-

HRP-linked anti-rabbit IgG

-

HRP-linked anti-mouse IgG

-

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Homogenize frozen hypothalamic tissue in ice-cold Lysis Buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples with Lysis Buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against pSTAT3 (Tyr705) diluted in Blocking Buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-linked secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as described in step 8.

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To analyze total STAT3 and the loading control, the membrane can be stripped of the pSTAT3 antibody and then re-probed sequentially with antibodies for total STAT3 and β-actin, following the same procedure from step 6 onwards.

-

Quantification: Densitometry analysis is performed to quantify the band intensities. The pSTAT3 signal is normalized to the total STAT3 signal, which is then normalized to the β-actin signal to ensure equal protein loading.

Signaling Pathways and Experimental Workflows

Visual representations of the core biological processes and experimental designs are provided below using the DOT language for Graphviz.

Leptin Signaling Pathway and this compound Intervention

Caption: Leptin signaling cascade and the inhibitory actions of PTP1B and this compound.

In Vivo Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating this compound's effect on leptin signaling in vivo.

References

- 1. Frontiers | Leptin signaling and its central role in energy homeostasis [frontiersin.org]

- 2. news-medical.net [news-medical.net]

- 3. researchgate.net [researchgate.net]

- 4. joe.bioscientifica.com [joe.bioscientifica.com]

- 5. leptin-signalling-pathways-in-hypothalamic-neurons - Ask this paper | Bohrium [bohrium.com]

- 6. Leptin signaling and leptin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the protein tyrosine phosphatase PTP1B: potential therapy for obesity, insulin resistance and type-2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 9. PTP1B regulates leptin signal transduction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of protein tyrosine phosphatase 1B-mediated inhibition of leptin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Therapeutic effects of the allosteric protein tyrosine phosphatase 1B inhibitor this compound on experimental diabetes and obesity via enhancements in insulin and leptin signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 4.2. Protein Tyrosine Phosphate 1B (PTP1B) Inhibitory Assay [bio-protocol.org]

- 16. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

KY-226: A Novel Neuroprotective Agent for Ischemic Stroke

A Technical Guide on the Preclinical Efficacy and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective properties of KY-226, a potent and selective allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B). Preclinical studies have demonstrated the significant potential of this compound in mitigating neuronal damage following ischemic stroke. This document summarizes the key quantitative data, details the experimental protocols used in these studies, and visualizes the underlying molecular signaling pathways.

Core Mechanism of Action

This compound exerts its neuroprotective effects primarily through the inhibition of PTP1B, a key negative regulator of insulin and leptin signaling pathways. By inhibiting PTP1B, this compound enhances the phosphorylation of downstream targets, notably Akt and Forkhead box protein O1 (FoxO1). This modulation of the Akt/FoxO1 signaling pathway is central to its therapeutic effects, which include the preservation of blood-brain barrier (BBB) integrity and the promotion of neuronal survival.

Quantitative Data Summary

The neuroprotective efficacy of this compound has been quantified in a murine model of transient middle cerebral artery occlusion (tMCAO), a common model for studying ischemic stroke. The following tables summarize the key findings from these preclinical investigations.

| Treatment Group | Dose (mg/kg) | Infarct Volume (% of control) | Neurological Deficit Score (vs. control) |

| Vehicle Control | - | 100% | - |

| This compound | 1 | Significantly Reduced | Improved |

| This compound | 5 | Significantly Reduced | Improved |

| This compound | 10 | ~50% Reduction | Significantly Improved |

| This compound | 30 | Significantly Reduced | Improved |

Table 1: Dose-Dependent Neuroprotective Effects of this compound on Infarct Volume and Neurological Deficits in a Murine Model of Ischemic Stroke. Data from studies on cerebral ischemia/reperfusion in mice demonstrate a significant reduction in brain infarct area and improvement in neurological outcomes with intraperitoneal administration of this compound.[1]

| Biomarker | Treatment | Outcome |

| Phosphorylated Akt (p-Akt) | This compound (10 mg/kg) | Restored to near pre-ischemic levels |

| Phosphorylated eNOS (p-eNOS) | This compound (10 mg/kg) | Restored to near pre-ischemic levels |

| Phosphorylated ERK (p-ERK) | This compound (10 mg/kg) | Significantly Increased |

| Reactive Oxygen Species (ROS) | This compound | Attenuated Generation |

Table 2: Effect of this compound on Key Signaling Molecules and Oxidative Stress Markers in the Ischemic Brain. this compound treatment restored the levels of crucial pro-survival proteins and reduced harmful oxidative stress following an ischemic event.[1]

| Tight Junction Protein | Ischemia/Reperfusion (I/R) Effect | This compound Treatment Effect |

| ZO-1 | Decreased Expression | Restored Expression |

| Occludin | Decreased Expression | Restored Expression |

Table 3: Impact of this compound on Blood-Brain Barrier Tight Junction Proteins. In the face of ischemic injury, this compound treatment helps to maintain the integrity of the blood-brain barrier by preventing the degradation of key tight junction proteins.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and the general workflow of the preclinical studies.

References

Technical Whitepaper: Assessing the Impact of Novel Compound KY-226 on Blood-Brain Barrier Integrity

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available research specifically detailing the effects of a compound designated "KY-226" on the blood-brain barrier (BBB) is not available. This document serves as an in-depth technical guide outlining the standard methodologies, data presentation, and signaling pathway analyses that would be employed to investigate the potential of a novel compound, herein referred to as this compound, to modulate BBB integrity.

Introduction

The blood-brain barrier (BBB) is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] The integrity of the BBB is crucial for maintaining CNS homeostasis and is primarily regulated by complex tight junction protein assemblies between adjacent endothelial cells.[1][3] In various neurological diseases, such as stroke, multiple sclerosis, and Alzheimer's disease, BBB dysfunction is a key pathological feature, leading to increased permeability and neuroinflammation.[1][4]

Novel therapeutic agents that can enhance BBB integrity are of significant interest for treating these conditions. Conversely, transient and controlled disruption of the BBB is a strategy to improve drug delivery to the CNS.[2][5] This whitepaper outlines a comprehensive research framework for evaluating the effects of a hypothetical novel compound, this compound, on BBB integrity. It details the essential experimental protocols, data analysis, and visualization of relevant biological pathways.

Quantitative Data on Blood-Brain Barrier Integrity

The following tables represent typical quantitative data collected to assess the impact of a compound like this compound on BBB integrity in an in-vitro model, such as a co-culture of human cerebral microvascular endothelial cells (hCMEC/D3) with astrocytes and pericytes.

Table 1: Effect of this compound on Transendothelial Electrical Resistance (TEER)

| Treatment Group | Concentration (µM) | TEER (Ω·cm²) at 24h | TEER (Ω·cm²) at 48h | TEER (Ω·cm²) at 72h |

| Vehicle Control | 0 | 150 ± 8 | 155 ± 10 | 152 ± 9 |

| This compound | 1 | 165 ± 9 | 180 ± 11 | 175 ± 10 |

| This compound | 10 | 180 ± 12 | 210 ± 15 | 205 ± 13 |

| This compound | 50 | 120 ± 10 | 95 ± 8 | 80 ± 7 |

| LPS (1 µg/mL) | N/A | 90 ± 7 | 85 ± 6 | 82 ± 5 |

| p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. |

Table 2: Paracellular Permeability Assessment with Fluorescent Tracers

| Treatment Group | Concentration (µM) | Permeability Coefficient (Papp) of Sodium Fluorescein (376 Da) (10⁻⁶ cm/s) | Permeability Coefficient (Papp) of FITC-Dextran (4 kDa) (10⁻⁶ cm/s) |

| Vehicle Control | 0 | 3.5 ± 0.3 | 0.8 ± 0.1 |

| This compound | 10 | 2.1 ± 0.2 | 0.4 ± 0.05* |

| LPS (1 µg/mL) | N/A | 8.9 ± 0.7 | 2.5 ± 0.3** |

| *p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. |

Table 3: Western Blot Analysis of Tight Junction Protein Expression

| Treatment Group | Concentration (µM) | Relative Claudin-5 Expression (Normalized to β-actin) | Relative Occludin Expression (Normalized to β-actin) | Relative ZO-1 Expression (Normalized to β-actin) |

| Vehicle Control | 0 | 1.00 ± 0.05 | 1.00 ± 0.06 | 1.00 ± 0.04 |

| This compound | 10 | 1.45 ± 0.12 | 1.38 ± 0.10 | 1.25 ± 0.09 |

| LPS (1 µg/mL) | N/A | 0.55 ± 0.07 | 0.62 ± 0.08 | 0.70 ± 0.06** |

| p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of findings. Below are standard protocols for key experiments in BBB research.

In-Vitro Blood-Brain Barrier Model

An in-vitro BBB model using human cerebral microvascular endothelial cells (hCMEC/D3) co-cultured with primary human astrocytes and pericytes on Transwell inserts is a common approach.

-

Cell Culture: hCMEC/D3 cells are cultured in Endothelial Basal Medium supplemented with growth factors. Astrocytes and pericytes are cultured in their respective specialized media.

-

Transwell Setup: Polycarbonate Transwell inserts (e.g., 0.4 µm pore size) are coated with collagen and fibronectin.

-

Co-culture: Astrocytes and pericytes are seeded on the bottom of the culture plate. hCMEC/D3 cells are then seeded on the apical side of the Transwell insert. The system is maintained for several days to allow for the formation of a tight monolayer.

Transendothelial Electrical Resistance (TEER) Measurement

TEER is a measure of the electrical resistance across the endothelial cell monolayer and is indicative of tight junction integrity.

-

Equipment: An epithelial voltohmmeter (e.g., EVOM2) with "chopstick" electrodes.

-

Procedure:

-

Equilibrate the electrodes in culture medium.

-

Measure the resistance of a blank Transwell insert with medium only.

-

Measure the resistance of each Transwell with the cell monolayer.

-

Subtract the resistance of the blank insert from the cell-containing insert and multiply by the surface area of the insert to obtain the TEER value in Ω·cm².

-

Measurements are taken at specified time points after treatment with this compound or controls.

-

Paracellular Permeability Assay

This assay measures the passage of molecules of different sizes across the endothelial monolayer.

-

Reagents: Sodium fluorescein (Na-F, 376 Da) and FITC-dextran (4 kDa) are used as fluorescent tracers.

-

Procedure:

-

After treatment with this compound, the medium in the apical chamber of the Transwell is replaced with medium containing the fluorescent tracer.

-

At regular intervals (e.g., 15, 30, 45, 60 minutes), samples are taken from the basolateral chamber.

-

The fluorescence intensity of the samples is measured using a plate reader.

-

The permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux of the tracer across the monolayer, A is the surface area of the insert, and C0 is the initial concentration of the tracer in the apical chamber.

-

Immunofluorescence Staining of Tight Junction Proteins

This technique visualizes the localization and organization of tight junction proteins.

-

Fixation and Permeabilization: The hCMEC/D3 monolayer on the Transwell membrane is fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Blocking: Non-specific binding is blocked with a solution containing bovine serum albumin.

-

Antibody Incubation: The cells are incubated with primary antibodies against Claudin-5, Occludin, and ZO-1, followed by incubation with fluorescently labeled secondary antibodies.

-

Mounting and Imaging: The membrane is mounted on a glass slide with a mounting medium containing DAPI for nuclear staining. Images are captured using a confocal microscope.

Western Blotting

Western blotting is used to quantify the expression levels of tight junction proteins.

-

Protein Extraction: Total protein is extracted from the hCMEC/D3 cells using a lysis buffer.

-

Protein Quantification: The protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Claudin-5, Occludin, ZO-1, and a loading control (e.g., β-actin). This is followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified using densitometry software.

Visualization of Signaling Pathways and Workflows

Understanding the molecular mechanisms by which this compound may affect the BBB is critical. The following diagrams, generated using Graphviz, illustrate a potential signaling pathway and a typical experimental workflow.

Signaling Pathway: Regulation of Tight Junctions

Many signaling pathways converge on the regulation of the actin cytoskeleton, which in turn stabilizes tight and adherens junctions.[3][4] The RhoA pathway is a key regulator of this process.[6] An increase in RhoA activity often leads to stress fiber formation and tight junction disruption. A compound that enhances BBB integrity might act by inhibiting this pathway.

Caption: Hypothetical signaling pathway for this compound enhancing BBB integrity via RhoA inhibition.

Experimental Workflow

A logical workflow is essential for a comprehensive investigation of a novel compound's effect on the BBB.

Caption: Standard experimental workflow for assessing a novel compound's effect on the BBB.

Conclusion

This technical guide provides a robust framework for the preclinical evaluation of a novel compound, such as the hypothetical this compound, on blood-brain barrier integrity. By employing a combination of in-vitro models, quantitative assays for barrier function, and detailed molecular analyses, researchers can build a comprehensive profile of a compound's effects. The structured presentation of data in tables and the visualization of complex biological processes through diagrams are essential for clear communication and interpretation of the findings. This systematic approach is fundamental to identifying and validating new therapeutic agents for neurological disorders characterized by BBB dysfunction or for enhancing drug delivery to the CNS.

References

- 1. Blood-Brain Barrier Integrity and Glial Support: Mechanisms that can be targeted for Novel Therapeutic Approaches in Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The blood–brain barriers: novel nanocarriers for central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Weak Link with Actin Organizes Tight Junctions to Control Epithelial Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of an essential endogenous regulator of blood–brain barrier integrity, and its pathological and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blood-Brain Barrier Drug Targeting Enables Neuroprotection in Brain Ischemia Following Delayed Intravenous Administration of Neurotrophins - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Studying the CD226 Signaling Pathway in a Laboratory Setting

Introduction

These application notes provide an overview and experimental protocols for researchers, scientists, and drug development professionals interested in the study of CD226, an activating receptor involved in natural killer (NK) cell and T cell-mediated antitumor responses. The information provided is based on the current understanding of the CD226 signaling pathway and its role in immune surveillance of tumors. While the query specified "KY-226," no specific compound with this designation was identified in the public domain. The following information pertains to the biological entity CD226.

CD226, also known as DNAX accessory molecule-1 (DNAM-1), is a key co-stimulatory molecule that, upon engagement with its ligands such as CD155 (Poliovirus Receptor) and CD112 (Nectin-2) expressed on tumor cells, initiates a signaling cascade that promotes immune cell activation and cytotoxicity.[1][2] Understanding and modulating the CD226 pathway is a promising avenue for the development of novel cancer immunotherapies.

Mechanism of Action: The CD226 Signaling Pathway

CD226 plays a crucial role in the activation of NK cells against tumor cells.[1][2] The engagement of CD226 with its ligand CD155 on target tumor cells leads to the phosphorylation and subsequent inactivation of the transcription factor Forkhead Box Protein O1 (FOXO1).[1][2][3] FOXO1 typically acts as a negative regulator of NK cell effector functions.[1][2] Therefore, its inactivation through the CD226 pathway removes this inhibitory signal, leading to enhanced NK cell cytotoxicity against tumor cells.[1][2]

Data Presentation

As no quantitative data for a specific compound "this compound" is available, the following table summarizes the key molecular players in the CD226 signaling pathway and their respective functions.

| Component | Category | Function | Reference |

| CD226 (DNAM-1) | Activating Receptor | Recognizes and binds to ligands (CD155, CD112) on target cells, initiating an activating signal in NK cells and T cells. | [1][2][3] |

| CD155 (PVR) | Ligand | Expressed on tumor cells and other cells; binding to CD226 triggers the signaling cascade. | [1][2] |

| FOXO1 | Transcription Factor | A negative regulator of NK cell effector functions. Its activity is suppressed by CD226 signaling. | [1][2][3] |

| PI3K/AKT | Kinase Pathway | Activated downstream of CD226, leading to the phosphorylation and inactivation of FOXO1. | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the CD226 pathway.

Protocol 1: In Vitro NK Cell Cytotoxicity Assay

This protocol is designed to assess the ability of NK cells to kill target tumor cells and to investigate how this process is affected by the CD226 pathway.

Objective: To measure the cytotoxic activity of NK cells against tumor cells expressing CD226 ligands.

Materials:

-

Effector Cells: Primary human or murine NK cells

-

Target Cells: Tumor cell line known to express CD155 (e.g., A-427, B16-F10)[2]

-

Culture Medium: RPMI-1640 supplemented with 10% FBS, L-glutamine, and antibiotics

-

Reagents: Calcein-AM, Propidium Iodide (PI), or a real-time cell analyzer system (e.g., xCELLigence)[2]

-

Optional: Anti-CD226 blocking antibody or CD226-deficient NK cells[1][2]

Procedure:

-

Preparation of Cells:

-

Culture effector (NK) and target (tumor) cells to the desired density.

-

If using a blocking antibody, pre-incubate NK cells with the anti-CD226 antibody for 30-60 minutes at 37°C.

-

-

Co-culture:

-

Plate target cells in a 96-well plate and allow them to adhere.

-

Add NK cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

-

-

Measurement of Cytotoxicity:

-

Calcein-AM/PI Staining: After a 4-hour incubation, add Calcein-AM and PI to the co-culture. Live target cells will fluoresce green (Calcein-AM positive), while dead cells will fluoresce red (PI positive). Analyze by fluorescence microscopy or a plate reader.

-

Real-Time Cell Analysis (RTCA): If using a system like xCELLigence, the impedance-based measurement provides a continuous readout of target cell viability.[2]

-

Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 2: Western Blot for FOXO1 Phosphorylation

This protocol is used to determine the phosphorylation status of FOXO1 in NK cells following CD226 engagement.

Objective: To detect the levels of phosphorylated FOXO1 (p-FOXO1) as an indicator of CD226 pathway activation.

Materials:

-

NK cells

-

Plate-bound anti-CD226 antibody or CD155-Fc fusion protein

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-FOXO1 (Ser256), anti-total-FOXO1, anti-GAPDH (loading control)

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Stimulation:

-

Coat a 24-well plate with anti-CD226 antibody or CD155-Fc overnight at 4°C.

-

Add NK cells to the coated wells and incubate for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.

-

-

Cell Lysis:

-

Collect the NK cells and lyse them in ice-cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against p-FOXO1 and total FOXO1.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities for p-FOXO1 and total FOXO1. Normalize the p-FOXO1 signal to the total FOXO1 signal to determine the relative level of phosphorylation.

In Vivo Studies

To evaluate the role of the CD226 pathway in a more complex biological system, in vivo tumor models are essential.

Experimental Approach:

-

Syngeneic Tumor Models: Utilize mouse tumor cell lines (e.g., B16-F10) implanted into wild-type and CD226-deficient mice.[2]

-

Treatment: Administer potential therapeutic agents targeting the CD226 pathway (e.g., activating antibodies).

-

Readouts: Monitor tumor growth and survival. Isolate tumor-infiltrating lymphocytes (TILs) to analyze the phenotype and function of NK and T cells by flow cytometry. Gene expression analysis of isolated NK cells can also reveal the impact on FOXO1-regulated genes.[1][2]

Conclusion

The CD226 signaling pathway represents a critical component of the anti-tumor immune response. The protocols and information provided here offer a foundation for researchers to investigate this pathway and explore its potential as a therapeutic target in oncology. By utilizing these methodologies, scientists can further elucidate the mechanisms of CD226-mediated immunity and contribute to the development of novel immunotherapies.

References

- 1. CD226 regulates natural killer cell antitumor responses via phosphorylation-mediated inactivation of transcription factor FOXO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CD226 regulates natural killer cell antitumor responses via phosphorylation-mediated inactivation of transcription factor FOXO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Application Notes and Protocols for CD226 in Cell Culture

A Note on Nomenclature: Initial searches for "KY-226" did not yield a specific experimental compound. However, given the context of cell culture protocols for researchers in immunology and drug development, it is highly probable that this was a typographical error for CD226 (Cluster of Differentiation 226), also known as DNAX accessory molecule-1 (DNAM-1). CD226 is a key activating receptor on the surface of immune cells such as Natural Killer (NK) cells and T cells, playing a crucial role in anti-tumor immunity. These application notes and protocols are therefore focused on CD226.

Introduction to CD226

CD226 is a 65 kDa transmembrane glycoprotein belonging to the immunoglobulin superfamily. It is expressed on a variety of immune cells, including NK cells, T cells, monocytes, and platelets. CD226 functions as a co-stimulatory molecule that, upon engagement with its ligands, CD155 (Poliovirus Receptor) and CD112 (Nectin-2), initiates a signaling cascade that enhances the cytotoxic activity of NK cells and CD8+ T cells against tumor cells.[1][2] This activation involves the release of cytotoxic granules containing perforin and granzymes, as well as the production of pro-inflammatory cytokines like IFN-γ and TNF-α.[2][3]

The cytoplasmic tail of CD226 contains signaling motifs that, upon ligand binding, become phosphorylated, leading to the recruitment of adaptor proteins and the activation of downstream signaling pathways. A key pathway involves the activation of PI3K/AKT, which in turn leads to the phosphorylation and subsequent inactivation of the transcription factor FOXO1.[4][5][6] FOXO1 is a negative regulator of NK cell effector functions; its inactivation by CD226 signaling is a critical step in unleashing the anti-tumor potential of these immune cells.[4][5][6]

Due to its role in promoting anti-tumor immunity, the CD226 pathway is a promising target for cancer immunotherapy. Understanding the experimental protocols to study CD226 function is therefore of high interest to researchers in this field.

CD226 Signaling Pathway

The engagement of CD226 by its ligands, CD155 or CD112, on target cells initiates a cascade of intracellular signaling events. This pathway is crucial for the activation of NK and T cell effector functions.

Caption: CD226 signaling cascade upon ligand binding.

Experimental Protocols

This section provides detailed protocols for key experiments used to study the function of CD226 in cell culture.

Natural Killer (NK) Cell-Mediated Cytotoxicity Assay

This assay measures the ability of NK cells (effector cells) to kill target tumor cells.

Experimental Workflow: Cytotoxicity Assay

References

- 1. cusabio.com [cusabio.com]

- 2. probiologists.com [probiologists.com]

- 3. pnas.org [pnas.org]